N-(4-methyl-2-pyridinyl)octanamide
Description
N-(4-methyl-2-pyridinyl)octanamide is an octanamide derivative featuring a 4-methylpyridinyl substituent. The compound’s structure comprises an eight-carbon aliphatic chain (octanamide) linked to a pyridine ring substituted with a methyl group at the 4-position.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)octanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-4-5-6-7-8-14(17)16-13-11-12(2)9-10-15-13/h9-11H,3-8H2,1-2H3,(H,15,16,17) |
InChI Key |
HQQZJXYSDUSWOM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=NC=CC(=C1)C |
Canonical SMILES |
CCCCCCCC(=O)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- GT11’s cyclopropenyl and diol groups likely increase steric hindrance and polarity, impacting membrane permeability compared to the simpler pyridinyl group .
Physicochemical Properties
Physicochemical parameters such as logD (lipophilicity) and hydrogen-bonding capacity correlate with bioavailability and target engagement:
Key Observations :
Key Observations :
- The target compound’s pyridinyl group is structurally distinct from GT11’s cyclopropenyl motif, suggesting divergent biological targets (e.g., kinase vs. sphingolipid enzyme inhibition).
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